Actinium-225

Catalog No.
S569524
CAS No.
14265-85-1
M.F
Ac
M. Wt
225.02323 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Actinium-225

CAS Number

14265-85-1

Product Name

Actinium-225

IUPAC Name

actinium-225

Molecular Formula

Ac

Molecular Weight

225.02323 g/mol

InChI

InChI=1S/Ac/i1-2

InChI Key

QQINRWTZWGJFDB-YPZZEJLDSA-N

SMILES

[Ac]

Synonyms

225Ac radioisotope, Ac-225 radioisotope, Actinium-225

Canonical SMILES

[Ac]

Isomeric SMILES

[225Ac]

Actinium-225 is a radioactive isotope of actinium, denoted as 225Ac^{225}\text{Ac}. It possesses 89 protons and 136 neutrons, contributing to its unique nuclear properties. With a half-life of approximately 10 days, it undergoes alpha decay to francium-221, making it a member of the neptunium decay series. This isotope is primarily synthesized rather than found in nature, occurring only in trace amounts as a decay product of heavier isotopes like neptunium-237 and thorium-229. Actinium-225 is notable for its potential applications in targeted alpha therapy due to its favorable decay characteristics and the emission of high-energy alpha particles, which are effective in destroying cancer cells while minimizing damage to surrounding healthy tissue .

Actinium-225 predominantly undergoes alpha decay, emitting an alpha particle and transforming into francium-221:

225Ac221Fr+α^{225}\text{Ac}\rightarrow ^{221}\text{Fr}+\alpha

This decay process is part of a more extensive decay chain that ultimately leads to stable bismuth-209. The decay also produces several other radionuclides, including bismuth-213, which can be harnessed for therapeutic purposes. The decay sequence includes multiple alpha and beta emissions, enhancing the therapeutic efficacy of actinium-225 in medical applications .

Actinium-225 exhibits significant biological activity, particularly in the context of cancer treatment. Its alpha particles are highly cytotoxic, making it suitable for targeted therapies that aim to destroy malignant cells with minimal collateral damage. Clinical studies have demonstrated its effectiveness against various cancers, including acute myeloid leukemia. The isotope's relatively long half-life allows for effective treatment while ensuring that most of the radioactivity diminishes within a short time frame post-treatment .

The production of actinium-225 can be achieved through several methods:

  • Cyclotron Irradiation: High-energy protons are directed at targets such as thorium-232 or radium-226, leading to the formation of actinium-225 via nuclear reactions.
  • Spallation Reactions: This method involves bombarding heavy metal targets with protons, resulting in the ejection of neutrons and subsequent production of actinium isotopes.
  • Generator Systems: Actinium-225 can be isolated from thorium-229 via a generator system that allows for the separation of actinium from its parent isotopes through chemical processes like anion exchange chromatography .

These synthesis methods are critical for ensuring a sufficient supply of actinium-225 for research and clinical applications.

Actinium-22721.77 yearsAlpha decayTargeted alpha therapyBismuth-21346 minutesAlpha decayRadiotherapyRadium-22311.43 daysAlpha decayTreatment of bone metastases

Uniqueness of Actinium-225

Actinium-225 stands out due to its optimal half-life for therapeutic use—long enough to allow treatment but short enough to minimize prolonged radiation exposure. Its ability to emit multiple high-energy alpha particles per decay event enhances its cytotoxic potential compared to other isotopes like bismuth-213, which requires immediate use due to its short half-life . Additionally, actinium-225's production methods and its role as a precursor for other therapeutic isotopes further underscore its significance in nuclear medicine.

Research into the interactions of actinium-225 with biological systems is ongoing. Studies have focused on its chemical behavior in aqueous solutions, particularly regarding hydrolysis and complexation with various chelating agents. The hydrolytic stability of actinium ions has been assessed under different pH conditions, revealing insights into their mobility and reactivity in biological environments . Furthermore, investigations into how actinium-225-labeled compounds interact with specific cancer markers have shown promise in enhancing targeted delivery systems.

Exact Mass

225.02323 g/mol

Monoisotopic Mass

225.02323 g/mol

Heavy Atom Count

1

UNII

HI04ACM8I1
E95CP8XCT3

Wikipedia

(~225~Ac)Actinium

Dates

Modify: 2023-07-20

Explore Compound Types